REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:13]2[cH:14][c:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:21][cH:22][n:23]2)[cH:6][c:7]([O:11][CH3:12])[c:8]1[O:9][CH3:10].[CH3:26][CH2:27][OH:28].[K+:25].[OH-:24]>>[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:13]2[cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:21][cH:22][n:23]2)[cH:6][c:7]([O:11][CH3:12])[c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccnc(-c2cc(OC)c(OC)c(OC)c2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc(-c2cc(C(=O)O)ccn2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |